molecular formula C11H17N B1309387 N-(4-ethylbenzyl)ethanamine CAS No. 869941-67-3

N-(4-ethylbenzyl)ethanamine

Cat. No.: B1309387
CAS No.: 869941-67-3
M. Wt: 163.26 g/mol
InChI Key: QBYGBJWEJFPUOV-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)ethanamine is a phenethylamine derivative characterized by a benzyl group substituted with a 4-ethyl moiety at the aromatic ring and an ethylamine backbone. For example, N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS 423734-61-6), a closely related compound, has a molecular formula of C₁₈H₂₃NO, a molecular weight of 269.388 g/mol, and a ChemSpider ID of 2152769 . The 4-ethylbenzyl substitution likely enhances lipophilicity compared to unsubstituted benzyl analogs, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-5-7-11(8-6-10)9-12-4-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGBJWEJFPUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405880
Record name N-(4-ethylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-67-3
Record name N-(4-ethylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethylbenzyl)ethanamine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with ethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

N-(4-ethylbenzyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, leading to changes in cellular function .

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-Substituted Derivatives (NBOMe Series)

Compounds such as 25E-NBOMe [2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine] share the ethylbenzyl motif but feature additional methoxy groups at positions 2 and 5 on the phenyl ring. This substitution pattern significantly enhances 5-HT₂A receptor affinity and hallucinogenic potency compared to non-methoxybenzylated analogs like 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine) .

Compound Molecular Formula Molecular Weight (g/mol) Key Substitutions 5-HT₂A Affinity (Ki, nM)
N-(4-Ethylbenzyl)ethanamine Not reported Not reported 4-ethylbenzyl, no methoxy Unknown
25E-NBOMe C₂₄H₂₈NO₃ 381.49 4-ethyl, 2,5-dimethoxy, 2-MeOBn 0.1–1.0
2C-E C₁₂H₁₉NO₂ 209.29 4-ethyl, 2,5-dimethoxy ~20–50

Key Insight : The N-(2-methoxybenzyl) group in 25E-NBOMe increases receptor binding by 10–100-fold compared to 2C-E, demonstrating the critical role of the methoxybenzyl moiety in enhancing pharmacological activity .

Halogen-Substituted Derivatives

N-Benzyl-2-(4-bromophenyl)ethanamine (CAS 128563-34-8) replaces the 4-ethyl group with a bromine atom. This substitution reduces lipophilicity (logP ~3.5) compared to ethyl-substituted analogs but may improve metabolic stability due to decreased susceptibility to oxidative metabolism .

Methoxy-Substituted Phenethylamines

N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3) features a 4-methoxy group instead of 4-ethyl. The methoxy group increases polarity (logP ~1.8) and alters receptor selectivity, favoring serotonin receptors over dopamine transporters .

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity

  • NBOMe Derivatives: Exhibit nanomolar affinity for 5-HT₂A receptors (e.g., 25I-NBOMe: Ki = 0.07 nM) due to the N-(2-methoxybenzyl) group .
  • This compound : Predicted to have lower affinity (Ki >100 nM) due to the absence of methoxy groups critical for receptor interactions .

Metabolic Stability

  • Ethylbenzyl-substituted compounds are prone to oxidative metabolism at the ethyl group, leading to shorter half-lives compared to halogenated analogs .
  • Methoxybenzyl derivatives (e.g., 25E-NBOMe) are metabolized via O-demethylation, producing active metabolites that prolong effects .

Biological Activity

N-(4-Ethylbenzyl)ethanamine, a substituted ethanamine, has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H17NC_{11}H_{17}N and a molecular weight of 165.26 g/mol. Its structure features an ethyl group attached to a benzyl moiety, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H17NC_{11}H_{17}N
Molecular Weight165.26 g/mol
CAS Number869941-67-3

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. It can interact with specific receptors or enzymes, modulating their activity and influencing cellular functions. For instance, it may affect neurotransmitter systems, leading to potential therapeutic applications in neurological disorders.

Biological Applications

  • Neurotransmitter Modulation : Compounds with similar structures are often studied for their effects on neurotransmission, suggesting that this compound may have implications in treating conditions like depression or anxiety.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug development targeting metabolic pathways .
  • Pharmaceutical Development : Its structural properties make it a valuable intermediate in synthesizing more complex organic molecules, including potential pharmaceuticals.

Case Studies

Comparative Analysis with Related Compounds

A comparative study of this compound with other substituted ethanamines reveals variations in biological activity based on structural modifications:

Compound NameMolecular FormulaBiological Activity
This compoundC11H17NC_{11}H_{17}NPotential neurotransmitter modulator
N-(4-Methylbenzyl)ethanamineC11H17NC_{11}H_{17}NModerate cytotoxicity against cancer cell lines
N-(3,4-Dimethylbenzyl)ethanamineC12H19NC_{12}H_{19}NEnhanced lipophilicity; potential for increased bioavailability

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